Pranoprofen
Overview
Description
Pranoprofen is a topical anti-inflammatory agent used for the treatment of non-infectious inflammatory conditions such as blepharitis and conjunctivitis . It may also be used post-operatively to manage inflammation .
Synthesis Analysis
A preparation method of Pranoprofen has been described in a patent . The method involves mixing methanol and metal sodium, adding a compound shown as a formula A, and stirring for reaction to obtain a compound shown as a formula B. The compound B is then mixed with dichloromethane, cooled, and then triethylamine and trimethyl benzyl ammonium chloride are added. A sulfonyl chloride solution is then added dropwise for reaction. The solvent is removed, glacial acetic acid and concentrated hydrochloric acid are added for continuous reaction, and the reaction solution is added into glacial water. The pH value of the solution is adjusted, washed, a water layer is collected, and the pH value of the water layer is adjusted to obtain a Pranoprofen crude product .
Molecular Structure Analysis
The molecular formula of Pranoprofen is C15H13NO3 . The molecular weight is 255.27 .
Chemical Reactions Analysis
Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology . It has been found that Pranoprofen can undergo both enantioselective degradation and chiral inversion .
Physical And Chemical Properties Analysis
Scientific Research Applications
Treatment of Inflammation and Pain
The development of Pranoprofen nanostructured lipid carriers (NLCs) for topical application represents a significant advancement in the treatment of local inflammation and pain. These carriers are designed to enhance the drug's bioavailability and prolong its anti-inflammatory effects when applied to the skin. The research suggests that these NLCs can provide a more effective and safer approach for managing conditions like dry eye, demonstrating superior performance in reducing inflammation compared to traditional formulations. The innovative use of NLCs highlights the potential of Pranoprofen in offering more effective solutions for pain and inflammation management (Rincón et al., 2018).
Anti-inflammatory Efficacy in Ocular Conditions
Further investigations into Pranoprofen's applications have revealed its potential in addressing various ocular conditions beyond its traditional use. Studies have shown that Pranoprofen can significantly impact the treatment of dry eye syndrome, reducing inflammation markers and improving patient outcomes. Additionally, its efficacy in treating central serous chorioretinopathy (CSC) has been documented, indicating its role in improving visual acuity and reducing subretinal fluid and choroidal thickness. These findings underscore Pranoprofen's versatility and effectiveness in treating a range of ocular diseases, providing a foundation for its broader application in ophthalmology (Liu et al., 2012), (An & Kwon, 2016).
Exploration of New Formulations and Delivery Systems
The exploration of Pranoprofen in various formulations and delivery systems, such as hydrogels and metal coordination polymers, represents a significant area of research. These studies aim to optimize the drug's delivery, enhance its therapeutic efficacy, and minimize side effects. For instance, hydrogels containing Pranoprofen-loaded PLGA nanoparticles have been developed for ocular administration, offering improved drug retention and sustained release. Such innovations highlight the ongoing efforts to leverage Pranoprofen's anti-inflammatory properties across different medical applications, expanding its therapeutic potential beyond conventional uses (Abrego et al., 2016).
Safety And Hazards
Future Directions
Pranoprofen has been studied for its potential use in nanostructured lipid carriers to improve its release and therapeutic efficacy in skin inflammatory disorders . Another study has looked at the use of Pranoprofen loaded nanostructured lipid carriers for the topical management of inflammatory processes on mucosal tissues .
properties
IUPAC Name |
2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQZAMVBTVNYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023497 | |
Record name | Pranoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pranoprofen | |
CAS RN |
52549-17-4 | |
Record name | (±)-Pranoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52549-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pranoprofen [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052549174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pranoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13514 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pranoprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pranoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRANOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7O1ET613 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pranoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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